Physicochemical properties of 5-(Difluoromethyl)-1,2,3-trifluorobenzene
Physicochemical properties of 5-(Difluoromethyl)-1,2,3-trifluorobenzene
An In-depth Technical Guide to the Physicochemical Properties of 5-(Difluoromethyl)-1,2,3-trifluorobenzene
Introduction: The Significance of Fluorination in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, agrochemicals, and materials science. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (-CHF₂) in particular, serves as a bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor, which can dramatically alter molecular interactions.
This guide provides a comprehensive technical overview of the essential physicochemical properties of 5-(Difluoromethyl)-1,2,3-trifluorobenzene. As experimental data for this specific molecule is not widely published, this document focuses on the authoritative, validated protocols and theoretical frameworks required to determine these properties. It is designed for researchers and drug development professionals, offering not just methodologies, but the scientific rationale behind them, ensuring robust and reproducible characterization.
Chemical Structure:
IUPAC Name: 5-(Difluoromethyl)-1,2,3-trifluorobenzene Molecular Formula: C₇H₃F₅ Canonical SMILES: C1=C(C(=C(C=C1F)F)F)C(F)F
Core Physicochemical Data Summary
The following table summarizes the foundational physicochemical properties. While predicted values are useful, this guide emphasizes the experimental determination for achieving definitive data.
| Property | Value | Method of Determination |
| Molecular Weight | 178.09 g/mol | Calculation |
| Physical State | Liquid (Predicted) | Visual Inspection at STP |
| Boiling Point | ~130-150 °C (Predicted) | Thiele Tube or Distillation[1][2][3][4][5] |
| Melting Point | Not Applicable (Liquid at RT) | Differential Scanning Calorimetry (DSC)[6][7][8][9] |
| Lipophilicity (LogP) | 2.5 - 3.5 (Predicted) | Shake-Flask Method with HPLC/UV-Vis[10][11][12][13] |
| Aqueous pKa | Not Ionizable | Potentiometric Titration or Spectrophotometry |
Boiling Point Determination: A Measure of Volatility
The boiling point is a critical parameter indicating a compound's volatility, which influences purification methods like distillation and its behavior in various physical states.[1][2][5] For a novel compound such as 5-(difluoromethyl)-1,2,3-trifluorobenzene, precise experimental determination is paramount.
Causality in Experimental Choice: Thiele Tube vs. Distillation
-
Thiele Tube Method: This is the preferred method for small quantities (<1 mL) of a purified substance. Its design leverages convection currents in the heating oil to ensure uniform temperature distribution, providing an accurate boiling point with minimal material loss.[3][4]
-
Simple Distillation: While also a valid method, distillation is better suited for purifying a liquid or separating mixtures.[1] It requires a larger volume of the sample. The temperature plateau observed during the collection of the pure distillate fraction corresponds to the boiling point.[1]
Experimental Protocol: Thiele Tube Method
-
Sample Preparation: Add approximately 0.5 mL of 5-(difluoromethyl)-1,2,3-trifluorobenzene into a small test tube.
-
Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into a Thiele tube containing mineral oil, making sure the rubber band is well above the oil level.[3][4]
-
Observation: Gently heat the side arm of the Thiele tube. A slow, continuous stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure approaches atmospheric pressure.
-
Data Acquisition: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[4] This signifies the point where the external pressure equals the vapor pressure of the liquid.
Workflow for Boiling Point Determination
Caption: Workflow for Thiele tube boiling point determination.
Lipophilicity (LogP): Predicting Membrane Permeability and Solubility
Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a critical determinant of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A higher LogP value generally corresponds to greater membrane permeability but lower aqueous solubility.
Causality in Experimental Choice: The Shake-Flask Method
The "gold standard" for LogP determination is the shake-flask method.[14] It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing an empirical value that is highly trusted in regulatory submissions. The key to a self-validating protocol is ensuring mutual saturation of the solvents before the experiment to prevent volume changes that would skew the concentration measurements.
Experimental Protocol: Shake-Flask Method
-
Solvent Preparation: Pre-saturate n-octanol with water and water (typically a buffer like PBS at pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate for 24 hours.[13]
-
Sample Dosing: Prepare a stock solution of 5-(difluoromethyl)-1,2,3-trifluorobenzene in the pre-saturated n-octanol.
-
Partitioning: Combine equal volumes of the dosed n-octanol and the pre-saturated aqueous buffer in a vial.
-
Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the top (octanol) and bottom (aqueous) layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC with UV detection.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])
Workflow for LogP Determination
Caption: Workflow for Shake-Flask LogP determination.
Structural Confirmation and Purity Analysis
Confirming the chemical structure and assessing the purity of a synthesized compound are non-negotiable steps. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) provides a comprehensive and definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For a fluorinated compound like this, ¹H, ¹³C, and ¹⁹F NMR are all essential.[15][16]
Proper sample preparation is critical for high-quality NMR spectra.
-
Solvent Choice: A deuterated solvent (e.g., CDCl₃) is used to avoid large solvent signals in the ¹H spectrum.[17]
-
Concentration: For ¹H NMR, 5-25 mg in 0.6-0.7 mL of solvent is typical. For the less sensitive ¹³C nucleus, a more concentrated sample (50-100 mg) is required to obtain a good signal-to-noise ratio in a reasonable time.[17]
-
Filtration: The sample must be free of particulate matter, which can degrade magnetic field homogeneity and broaden spectral lines. Filtering the sample through a glass wool plug into the NMR tube is a mandatory step.
-
Weighing: Accurately weigh 10-20 mg of 5-(difluoromethyl)-1,2,3-trifluorobenzene for ¹H and ¹⁹F NMR, or 50-100 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra.
-
Filtration: Filter the solution through a Pasteur pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Expect complex splitting patterns due to H-F couplings.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This is a highly sensitive and informative experiment for fluorinated compounds, with a wide chemical shift range that minimizes signal overlap.[16][18]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, this experiment requires a longer acquisition time.[19][20]
-
-
¹H NMR: A triplet for the -CHF₂ proton due to coupling with the two fluorine atoms. A complex multiplet for the two aromatic protons, further split by couplings to adjacent fluorine atoms.
-
¹⁹F NMR: Two distinct signals are expected. One for the -CHF₂ group and another for the three aromatic fluorine atoms. The aromatic fluorine signal may show complex splitting due to F-F coupling.
-
¹³C NMR: Seven distinct signals are expected for the seven carbon atoms in the molecule. The carbon of the -CHF₂ group will appear as a triplet due to C-F coupling. The aromatic carbons bonded to fluorine will show large C-F coupling constants.[20]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for assessing the purity of volatile compounds and confirming their molecular weight.[21][22] The gas chromatograph separates the components of a sample, and the mass spectrometer provides a mass-to-charge ratio for each component, yielding a molecular fingerprint.
For a relatively volatile, non-polar compound like 5-(difluoromethyl)-1,2,3-trifluorobenzene (boiling point < 200°C), GC-MS is highly effective.[21] The electron ionization (EI) source in the mass spectrometer will cause predictable fragmentation, providing structural clues that complement the NMR data.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated to vaporize the sample.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is ramped up over time to separate compounds based on their boiling points and interactions with the column's stationary phase.
-
Ionization & Detection: As the compound elutes from the column, it enters the mass spectrometer's ion source (typically EI at 70 eV). The resulting ions are separated by their mass-to-charge ratio and detected.
-
Data Analysis:
-
The chromatogram will show a peak at a specific retention time. A single, sharp peak indicates high purity.
-
The mass spectrum corresponding to this peak will show the molecular ion (M⁺) peak, confirming the molecular weight. It will also display characteristic fragment ions, such as the loss of fluorine (M-19) or the difluoromethyl group (M-51).
-
Workflow for Structural Analysis
Caption: Combined workflow for definitive structural characterization.
Conclusion
The thorough physicochemical characterization of novel chemical entities like 5-(difluoromethyl)-1,2,3-trifluorobenzene is a foundational activity in chemical and pharmaceutical research. While specific literature values for this compound are scarce, the application of fundamental, well-validated experimental protocols provides a clear and reliable path to generating the necessary data. By understanding the causality behind each experimental choice—from the convection-driven accuracy of the Thiele tube to the equilibrium principles of the shake-flask method—researchers can ensure the integrity and trustworthiness of their findings. The combined analytical power of multinuclear NMR and GC-MS offers an unassailable confirmation of molecular structure and purity, providing the solid data foundation required for subsequent research and development.
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